![molecular formula C12H9FN4O2S B2516169 N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1359604-46-8](/img/structure/B2516169.png)

N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

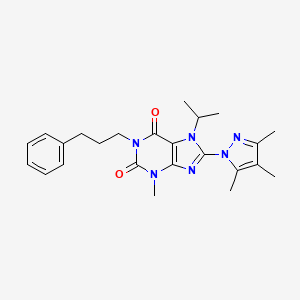

N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide, also known as 'FTY720', is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1992 by a team of researchers at the University of Munich, Germany. Since then, FTY720 has been the subject of numerous scientific investigations, which have explored its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives have revealed promising antibacterial properties. Researchers have characterized these compounds using techniques such as melting point determination, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . Among the tested compounds, compound 2e demonstrated excellent antibacterial activity, comparable to the first-line agent ampicillin. It exhibited minimum inhibitory concentrations (MICs) of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli . These findings highlight the potential of this compound as a new antimicrobial agent.

Antifungal and Insecticidal Properties

While the primary focus has been on antibacterial activity, it’s worth exploring the antifungal and insecticidal potential of triazolo[4,3-a]pyrazine derivatives. Further research could elucidate their effects on fungal pathogens and insect pests, contributing to the development of novel agents for crop protection and disease management .

Anticancer Applications

Although not extensively studied, derivatives of triazolo[4,3-a]pyrazine may exhibit anticancer properties. For instance, certain compounds bearing 4-oxo-pyridazinone moieties were evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. Compound 22i showed significant potential, warranting further investigation . Understanding the underlying mechanisms and optimizing the structure could lead to targeted anticancer therapies.

Antimalarial Drug Development

Virtual libraries of novel triazolo[4,3-a]pyridines with sulfonamide fragments have been designed for antimalarial drug development. These compounds hold promise as potential antimalarial agents, and their synthesis and biological evaluation are ongoing . Investigating their efficacy against Plasmodium species could contribute to combating malaria.

Functional Materials

Nitrogen-containing heterocycles often serve as building blocks for functional materials. Investigating the use of triazolo[4,3-a]pyrazine derivatives in materials science (e.g., sensors, catalysts, polymers) could yield innovative applications.

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is the enzyme falcipain-2 . Falcipain-2 is a cysteine protease that plays a crucial role in the life cycle of Plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide interacts with falcipain-2, inhibiting its function . This inhibition prevents the degradation of human haemoglobin by P. falciparum, which is essential for the parasite’s survival .

Biochemical Pathways

The inhibition of falcipain-2 disrupts the biochemical pathway of haemoglobin degradation in P. falciparum . This disruption hinders the growth of the parasite, particularly at the trophozoite stage of its development, when falcipain-2 plays a significant role .

Pharmacokinetics

falciparum in vitro suggests that it may have suitable absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The molecular effect of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide’s action is the inhibition of falcipain-2 . On a cellular level, this results in the death of P. falciparum due to the disruption of haemoglobin degradation .

Action Environment

The action, efficacy, and stability of N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be influenced by various environmental factors These could include the pH of the environment, the presence of other substances that may interact with the compound, and the temperature.

properties

IUPAC Name |

N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O2S/c13-9-3-5-10(6-4-9)16-20(18,19)11-2-1-7-17-8-14-15-12(11)17/h1-8,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVNIFXWTVUIBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride](/img/structure/B2516093.png)

![1-[1-(2-Methylphenyl)pyrazol-3-yl]ethanone](/img/structure/B2516095.png)

![Methyl 6-acetyl-2-(3-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2516102.png)

![N-(3,4-dimethoxyphenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2516103.png)